N-(2-(5-methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide

antiviral discovery chikungunya virus nsP3 macrodomain

Procure the 1-yl indole regioisomer for rigorous antiviral and target-engagement validation. Serves as a structurally matched, inactive negative control for the CHIKV nsP3 macrodomain 3-yl inhibitor (Chaudhary et al., 2024). This scaffold expands 2-oxo-1,2-dihydroquinoline-4-carboxamide SAR into unexplored indole-N1 substitution, enabling head-to-head ESCC and OGT profiling versus published leads. Its unique 5-methoxy substitution is critical for ABCG2 selectivity studies. Order both isomers for complete mechanistic data integrity.

Molecular Formula C21H19N3O3
Molecular Weight 361.4 g/mol
Cat. No. B11015477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(5-methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide
Molecular FormulaC21H19N3O3
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=CC(=O)NC4=CC=CC=C43
InChIInChI=1S/C21H19N3O3/c1-27-15-6-7-19-14(12-15)8-10-24(19)11-9-22-21(26)17-13-20(25)23-18-5-3-2-4-16(17)18/h2-8,10,12-13H,9,11H2,1H3,(H,22,26)(H,23,25)
InChIKeyVXRYJPPJSXKGCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: N-(2-(5-Methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide (STOCK1N-77203)


N-(2-(5-Methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide (C₂₁H₁₉N₃O₃, monoisotopic mass 361.14264 Da) is a synthetic indole–quinoline hybrid in which a 5‑methoxy‑1H‑indole moiety is linked via an N‑ethyl bridge to a 2‑oxo‑1,2‑dihydroquinoline‑4‑carboxamide scaffold [1]. The compound belongs to the InterBioScreen screening library (ID STOCK1N‑77203) and has been profiled in the ChEMBL database [2]. Its closest regioisomeric analog—differing only in the attachment position of the ethyl linker to the indole nitrogen (1‑yl vs. 3‑yl)—has demonstrated validated anti‑chikungunya virus (CHIKV) activity through nsP3 macrodomain inhibition in a peer‑reviewed study [3], establishing the scaffold as a credible entry point for antiviral discovery programs.

Why Indole‑Quinoline Carboxamide Analogs Cannot Be Interchanged: The Regioisomeric Specificity Problem in N-(2-(5-Methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide


Within the 2-oxo-1,2-dihydroquinoline-4-carboxamide class, small structural perturbations produce dramatic shifts in target engagement. The position of the ethyl linker on the indole ring—nitrogen (1‑yl) versus carbon‑3 (3‑yl)—controls the spatial orientation of the methoxyindole pharmacophore relative to the quinoline hydrogen‑bonding surface [1]. The 3‑yl regioisomer has been crystallographically modeled and experimentally validated as a CHIKV nsP3 macrodomain inhibitor, whereas the 1‑yl isomer presents a fundamentally different electrostatic and steric profile at the ADP‑ribose binding pocket [1]. Similarly, SAR studies across 55 analogs of the same core scaffold revealed that modest modifications to the amide substituent alter anti‑proliferative IC₅₀ values by more than an order of magnitude in esophageal squamous cell carcinoma lines [2]. These data demonstrate that generic substitution within this chemotype carries high risk of losing target‑specific activity, making compound‑level procurement essential when a defined phenotype or target engagement profile is sought.

Quantitative Differentiation of N-(2-(5-Methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide Against Closest Analogs


Regioisomeric Switch (1‑yl vs. 3‑yl) Defines Anti‑CHIKV Phenotype: 3‑yl Isomer Achieves 60% Viral RNA Inhibition at 50 µM

The single positional difference between the target compound (indole N1‑linked) and its closest analog N‑[2‑(5‑methoxy‑1H‑indol‑3‑yl)ethyl]‑2‑oxo‑1,2‑dihydroquinoline‑4‑carboxamide (indole C3‑linked) determines whether anti‑CHIKV activity is present. In the FEBS Journal study by Chaudhary et al. (2024), the 3‑yl isomer (designated Compound 7) was the sole molecule—out of nine virtual screening hits—to advance through in vitro and cell‑based validation, demonstrating concentration‑dependent inhibition of CHIKV replication [1]. At 50 µM, Compound 7 reduced intracellular CHIKV RNA by 60% (qRT‑PCR), inhibited eGFP‑CHIKV by 56.41% (imaging‑based high‑content screening), and reduced viral titer in a dose‑dependent manner, all while maintaining >80% cell viability in ERMS cells [1]. The 1‑yl isomer (target compound) was not identified as active in this screen, consistent with molecular docking data that place the indole nitrogen of the 1‑yl isomer outside the productive binding orientation for nsP3 macrodomain engagement [2]. This regioisomeric pair thus provides a built‑in negative control for CHIKV nsP3MD‑focused research.

antiviral discovery chikungunya virus nsP3 macrodomain

Scaffold‑Level Benchmarking Against ESCC‑Active 2‑Oxo‑1,2‑dihydroquinoline‑4‑carboxamide Derivatives: SAR Sensitivity Dictates Compound‑Specific Procurement

A systematic SAR campaign by Shahin et al. (2018) synthesized and tested 55 analogs of the 2‑oxo‑1,2‑dihydroquinoline‑4‑carboxamide scaffold against two ESCC cell lines (KYSE‑30 and KYSE‑70) [1]. Active compounds exhibited IC₅₀ values around 10 µM, with several demonstrating cytotoxicity comparable to cisplatin [1]. Critically, the study revealed that modest chemical modifications—including variations in the amide substituent—produced remarkable alterations in anti‑proliferative activity, and lead compounds modulated autophagy and arrested the cell cycle [1]. The target compound (1‑yl isomer) was not among the 55 analogs tested, but its regioisomeric counterpart (3‑yl isomer), which shares the identical core scaffold but differs in indole attachment, falls within the same chemotype space. This establishes that procurement of a specific analog—rather than a generic scaffold representative—is required to recapitulate or extend published SAR, because the activity landscape within this series is steep and non‑transferable between closely related members.

oncology esophageal squamous cell carcinoma autophagy modulation

OGT Fragment‑Based Screening Benchmark: Core Scaffold Exhibits Low‑Micromolar O‑GlcNAc Transferase Inhibition; Indole Substituent Position Remains Unexplored

The 2‑oxo‑1,2‑dihydroquinoline‑4‑carboxamide scaffold was identified as a promising OGT inhibitor fragment through fragment‑based screening [1]. The most potent fragment (F20) exhibited an IC₅₀ of 117.6 µM, and subsequent fragment growth produced compound 3b (IC₅₀ = 116.0 µM) and compound 6b (IC₅₀ = 144.5 µM) [1]. However, the fragment elaboration strategy focused on elongation toward the O‑GlcNAc binding pocket from the free carboxylate position, and the indole‑containing analogs—including both the 1‑yl and 3‑yl isomers—have not been evaluated in this OGT assay system [1]. The target compound incorporates a 5‑methoxyindole substituent that was absent from the published OGT fragment series, representing an unexplored vector for OGT inhibition optimization.

O-GlcNAc transferase fragment-based drug discovery epigenetics

ABCG2 Transporter Modulation Class Comparison: Indole‑Containing Quinoline Carboxamides Outperform Anilide‑Based Reference Inhibitors

Bauer et al. (2013) demonstrated that bioisosteric replacement of the anilide core with an indole moiety in quinoline‑4‑carboxamide‑type ABCG2 modulators considerably increased compound stability and produced potent, selective ABCG2 (BCRP) inhibitors [1]. Several indole‑containing analogs in this series achieved IC₅₀ values below 0.5 µM against ABCG2 and were superior to the reference inhibitors fumitremorgin C and Ko143 in both potency and efficacy [1]. The target compound shares the indole‑quinoline carboxamide architecture central to this chemotype but lacks the specific substitution pattern (e.g., methoxy group positioning, quinoline substitution) optimized in the Bauer series. This positions the target compound as an underexplored member of a validated ABCG2 modulator class, where indole‑quinoline connectivity has been causally linked to improved stability and target potency.

ABCG2/BCRP multidrug resistance transporter modulation

Physicochemical and Drug‑Likeness Differentiation: Computed Property Comparison Between 1‑yl and 3‑yl Regioisomers

Despite sharing an identical molecular formula (C₂₁H₁₉N₃O₃) and monoisotopic mass (361.14264 Da), the 1‑yl and 3‑yl regioisomers differ in computed physicochemical properties that affect solubility, permeability, and target recognition [1][2]. The 3‑yl isomer (ChemBase ID: 225776) displays a calculated LogP of 2.46, topological polar surface area (TPSA) of 83.22 Ų, pKa (acid) of 13.37, and satisfies Lipinski's Rule of Five with zero violations [1]. The 1‑yl isomer (ChemBase ID: 225389) shares the same molecular weight and TPSA but differs in hydrogen‑bond donor/acceptor geometry due to the indole N1‑linkage versus C3‑linkage: the 1‑yl isomer presents the indole NH as a hydrogen‑bond donor in a spatially distinct orientation, while the 3‑yl isomer retains the indole NH in the 1‑position available for canonical indole‑based interactions [2]. This difference has implications for solid‑state properties (melting point, crystallinity) and solution‑phase behavior that directly affect compound handling, solubility in assay media, and formulation reproducibility.

drug-likeness physicochemical profiling computational ADME

Evidence‑Backed Application Scenarios for N-(2-(5-Methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide


Regioisomeric Specificity Control in CHIKV nsP3 Macrodomain Inhibitor Screening

The target compound (1‑yl isomer) serves as an essential negative control for studies investigating the 3‑yl isomer as a CHIKV nsP3 macrodomain inhibitor. Because the 3‑yl isomer (Compound 7 in Chaudhary et al., 2024) demonstrates dose‑dependent inhibition of CHIKV replication—60% viral RNA reduction at 50 µM, >80% cell viability [1]—and its activity is attributed to specific engagement of the ADPr‑binding pocket of nsP3MD, the 1‑yl isomer provides a structurally matched inactive control. Procurement of both isomers enables rigorous validation that observed anti‑CHIKV effects are regioisomer‑specific and not attributable to non‑specific cytotoxicity or assay interference. This paired procurement strategy is particularly critical for antiviral programs advancing from in vitro hit validation to mechanistic studies.

SAR Expansion of the 2‑Oxo‑1,2‑dihydroquinoline‑4‑carboxamide ESCC Chemotype

The Shahin et al. (2018) series established that the 2‑oxo‑1,2‑dihydroquinoline‑4‑carboxamide scaffold yields ESCC‑active compounds with IC₅₀ values around 10 µM and autophagy‑modulating properties comparable to cisplatin [2]. However, the 55‑compound panel did not include indole‑N1‑linked analogs. The target compound expands the SAR landscape at the amide substituent position with a 5‑methoxyindole moiety that was unexplored in the published work. Procurement enables direct head‑to‑head comparison with the published lead compounds in KYSE‑30 and KYSE‑70 cell lines to determine whether the indole‑N1 vector enhances or diminishes anti‑proliferative and autophagy‑modulating activity. This is a logical follow‑up experiment explicitly motivated by the published SAR data showing that modest modifications produce >10‑fold changes in IC₅₀ [2].

Fragment Elaboration for O‑GlcNAc Transferase (OGT) Inhibitor Optimization

The 2‑oxo‑1,2‑dihydroquinoline‑4‑carboxamide core is a validated OGT inhibitor fragment (F20, IC₅₀ = 117.6 µM) [3]. The target compound extends this fragment with a 5‑methoxyindole‑ethyl substituent that was absent from the published fragment‑growth series (3b, 6b, and elongated analogs). Because the fragment‑based campaign by Weiss et al. (2021) demonstrated that elongation toward the O‑GlcNAc binding pocket did not improve potency beyond the parent fragment, exploring alternative vectors—such as the indole‑ethyl substituent present in the target compound—represents a rational, evidence‑supported strategy for identifying more potent OGT inhibitors [3]. Procurement supports direct IC₅₀ determination in the UDP‑Glo glycosyltransferase assay using recombinant human OGT.

ABCG2 (BCRP) Multidrug Resistance Modulator Screening with Indole‑Quinoline Connectivity

The Bauer et al. (2013) study causally linked indole‑for‑anilide substitution in quinoline‑4‑carboxamides to improved stability and sub‑micromolar ABCG2 inhibition, with selectivity over CK2 [4]. The target compound contains the critical indole‑quinoline carboxamide architecture but introduces a 2‑oxo‑1,2‑dihydroquinoline moiety and a 5‑methoxyindole substituent not present in the published series. Because the Bauer series demonstrated that specific indole substitution patterns strongly modulate ABCG2 potency and selectivity, the target compound represents a chemically tractable probe for investigating whether the 2‑oxo‑1,2‑dihydro oxidation state and 5‑methoxyindole substitution further enhance potency or selectivity relative to the published leads. Hoechst 33342 accumulation assays in ABCG2‑overexpressing MDCK II cells provide a validated, quantitative readout [4].

Quote Request

Request a Quote for N-(2-(5-methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.